6-chloro-N-ethyl-2-methylpyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Sciences
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry. thieme.deresearchgate.net Its most fundamental role is as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. researchgate.net This natural prevalence has made the pyrimidine ring a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. researchgate.net These activities span a remarkable spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications. nih.govmdpi.com The ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, underpins its success in medicinal chemistry. nih.gov Researchers continue to explore new synthetic methodologies to create novel pyrimidine derivatives with enhanced potency and selectivity for a multitude of therapeutic targets. nih.gov
Overview of Halogenated and Aminated Pyrimidine Derivatives
Among the myriad of pyrimidine derivatives, halogenated and aminated variants are of particular importance in the development of new chemical entities. The introduction of a halogen atom, such as chlorine, into the pyrimidine ring can significantly alter the compound's physicochemical properties. Halogens can modulate a molecule's lipophilicity, metabolic stability, and electronic distribution, which in turn can influence its pharmacokinetic profile and binding affinity to target proteins. Chloropyrimidines, for instance, are highly versatile intermediates in organic synthesis, as the chlorine atom can serve as a leaving group for nucleophilic substitution reactions, allowing for the facile introduction of other functional groups. thieme.de
Aminated pyrimidines are another critical class of derivatives with extensive biological significance. The amino group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. Many successful drugs are based on the aminopyrimidine scaffold. The strategic placement of amino groups on the pyrimidine ring has led to the development of potent kinase inhibitors for cancer therapy, among other applications. The combination of halogen and amine substituents on a pyrimidine ring, as seen in 6-chloro-N-ethyl-2-methylpyrimidin-4-amine, creates a bifunctional scaffold that is ripe for further chemical exploration and derivatization.
Research Context of this compound within Pyrimidine Chemistry
The compound this compound (CAS Number: 89728-42-7) is a specific example of a substituted pyrimidine that embodies the principles of halogenated and aminated derivatives. Its primary role in the scientific literature and chemical industry is that of a synthetic intermediate or building block. The presence of both a reactive chlorine atom at the 6-position and a nucleophilic secondary amine at the 4-position makes it a valuable precursor for creating more complex molecules with potential biological activities.
While dedicated research focusing exclusively on the biological properties of this compound is not extensively documented in publicly available literature, its utility is evident in its frequent appearance in patents for the synthesis of targeted therapies, particularly kinase inhibitors. The general synthetic route to this and similar compounds often involves the reaction of a di-chlorinated pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, with ethylamine. The reaction conditions can be controlled to achieve selective monosubstitution.
The research context of this compound is therefore centered on its application in medicinal chemistry as a scaffold for the construction of larger, more elaborate molecules designed to interact with specific biological targets. The ethylamino group can provide a key interaction point with a target protein, while the chloro group allows for further modification to enhance potency, selectivity, or pharmacokinetic properties.
Physicochemical Properties of Substituted Pyrimidines
The following table provides a summary of key physicochemical properties for this compound and its parent amine, 6-chloro-2-methylpyrimidin-4-amine. These data are computationally derived or sourced from chemical supplier databases, as detailed experimental characterization is not widely available in peer-reviewed literature.
| Property | This compound | 6-chloro-2-methylpyrimidin-4-amine |
|---|---|---|
| CAS Number | 89728-42-7 | 1749-68-4 |
| Molecular Formula | C₇H₁₀ClN₃ | C₅H₆ClN₃ |
| Molecular Weight | 171.63 g/mol | 143.57 g/mol |
| Density (predicted) | 1.2±0.1 g/cm³ | 1.4±0.1 g/cm³ chemsrc.com |
| Boiling Point (predicted) | 296.2±35.0 °C at 760 mmHg | 269.2±20.0 °C at 760 mmHg chemsrc.com |
| Flash Point (predicted) | 133.0±25.9 °C | 116.6±21.8 °C chemsrc.com |
| LogP (predicted) | 1.85 | 1.02 chemsrc.com |
Properties
IUPAC Name |
6-chloro-N-ethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFBVHHOSNNKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599942 | |
| Record name | 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89728-42-7 | |
| Record name | 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring System
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyrimidine rings. wuxiapptec.com This process is particularly efficient on halogenated pyrimidines due to the electronic properties of the heterocyclic system. youtube.com
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density of the aromatic π-system. This characteristic, known as π-deficiency, renders the carbon atoms of the pyrimidine ring electrophilic and thus susceptible to attack by nucleophiles. researchgate.net
The positions most activated towards nucleophilic attack are C-2, C-4, and C-6, which are ortho and para to the ring nitrogens. stackexchange.com Attack at these positions allows the negative charge of the resulting intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atoms via resonance. youtube.comstackexchange.com This delocalization provides significant stabilization for the intermediate, lowering the activation energy of the reaction. In contrast, attack at C-5 does not allow for such stabilization, making this position much less reactive towards nucleophiles. youtube.com The reactivity of chloropyrimidines in SNAr reactions is exceptionally high; for example, 2-chloropyrimidine (B141910) is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene. nih.gov
Interactive Data Table: Factors Activating the Pyrimidine Ring for SNAr
| Activating Factor | Description | Effect on Reactivity | Relevant Position(s) |
|---|---|---|---|
| Ring Nitrogen Atoms | Two electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the ring system. | Strong activation | C-2, C-4, C-6 |
| Meisenheimer Complex Stabilization | Negative charge of the reaction intermediate can be delocalized onto the ring nitrogens. | Lowers activation energy | C-2, C-4, C-6 |
| Leaving Group | Presence of a good leaving group, such as a halogen, is required for the substitution to complete. | Enables substitution | Typically C-2, C-4, or C-6 |
The substituents attached to the pyrimidine ring play a critical role in modulating its reactivity and directing the regioselectivity of SNAr reactions. wuxiapptec.com The interplay between electronic and steric effects determines the outcome of the substitution.
C-6 Chlorine: In the context of SNAr at the C-6 position of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine, the chlorine atom serves as the leaving group. Its displacement by a nucleophile is the objective of the reaction.
C-2 Methyl Group: The methyl group is a weak electron-donating group (EDG) via induction. This effect slightly increases the electron density of the ring, which would nominally lead to a slight deactivation towards nucleophilic attack compared to an unsubstituted analogue. However, its influence is generally minor compared to the strong electronic effects of the ring nitrogens and other substituents.
C-4 N-Ethylamine Group: The N-ethylamine group is a potent electron-donating group through resonance. By donating its lone pair of electrons into the pyrimidine ring, it significantly increases the electron density, thereby deactivating the ring towards nucleophilic attack. This deactivating effect is most pronounced at the ortho (C-5) and para (C-6) positions. Consequently, the SNAr displacement of the chlorine atom at C-6 on this compound is expected to be more challenging than on a pyrimidine ring bearing electron-withdrawing groups. nih.gov However, under acidic conditions, the amine can be protonated, converting it into an electron-withdrawing ammonium (B1175870) group (-NHEt⁺), which would activate the ring. preprints.org
The regioselectivity in polysubstituted pyrimidines can be complex. For instance, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs at the C-4 position. wuxiapptec.com However, the presence of an EDG at the C-6 position can reverse this preference, directing the attack to the C-2 position. wuxiapptec.com This highlights the sensitive dependence of SNAr regioselectivity on the electronic nature of the ring substituents. wuxiapptec.com
The SNAr reaction on pyrimidine derivatives generally proceeds through a two-step addition-elimination mechanism. stackexchange.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (e.g., C-6). This step is typically the rate-determining step of the reaction. It results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this complex is paramount, and as previously noted, the pyrimidine nitrogens play a crucial role in stabilizing the negative charge through resonance.
Elimination of the Leaving Group: In a subsequent, typically fast step, the leaving group (e.g., chloride) is expelled from the Meisenheimer complex. This process restores the aromaticity of the pyrimidine ring and yields the final substitution product.
Halogen displacement is the overarching term for this substitution. Kinetic studies can provide deeper insight into the mechanism. For some heterocyclic systems, the mechanism may deviate from a simple stepwise pathway and exist on the borderline of a concerted or E1cB-like process, where proton transfer steps become kinetically significant. nih.govresearchgate.net
Electrophilic Substitution Reactivity of this compound
Electrophilic aromatic substitution is generally difficult on the pyrimidine ring. researchgate.net The electron-withdrawing nature of the two ring nitrogens makes the system highly electron-deficient and thus deactivated towards attack by electrophiles. Furthermore, the acidic conditions often required for these reactions would lead to the protonation of the basic nitrogen atoms, further increasing this deactivation.
However, the presence of strong electron-donating substituents can overcome this inherent lack of reactivity. researchgate.net In this compound, the N-ethylamine group at C-4 is a powerful activating group. It directs electrophilic attack to the positions ortho and para to itself. The para position (C-6) is blocked by the chlorine atom, and the ortho position is C-5. The C-2 methyl group also weakly activates the C-5 position. Therefore, electrophilic substitution reactions, such as halogenation or nitrosation, are predicted to occur regioselectively at the C-5 position. csir.co.zaresearchgate.net
Free Radical Reactions Involving Pyrimidine Derivatives
Free radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. nih.govresearchgate.net Pyrimidine derivatives can participate in such reactions. A notable example is the homolytic cleavage of the carbon-halogen bond in halogenated pyrimidines upon exposure to ultraviolet radiation, which generates a pyrimidinyl radical and a halogen radical. nih.gov
Additionally, many pyrimidine derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals. mdpi.com This activity involves the pyrimidine derivative donating a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it and terminating the radical chain reaction. The specific antioxidant or radical-scavenging potential of this compound would depend on factors like bond dissociation energies and the stability of the radical formed on the molecule itself.
Hydrogenation and Reduction Pathways of Pyrimidine Rings
The pyrimidine ring exhibits lower aromaticity compared to benzene (B151609) and is therefore more susceptible to reduction. researchgate.net Reduction can be achieved through several pathways, leading to either saturation of the ring or selective removal of substituents.
Catalytic Hydrogenation of the Ring: The double bonds of the pyrimidine ring can be reduced using catalytic hydrogenation with catalysts like platinum, palladium, or rhodium. umich.edu This process typically yields dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, depending on the reaction conditions and the substrate. researchgate.net
Reductive Dehalogenation: It is possible to selectively remove the chlorine atom without reducing the aromatic ring. This reaction, known as reductive dehalogenation or hydrodechlorination, is a specific type of hydrogenation. It is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source and a base (a hydrogen chloride acceptor) like triethylamine (B128534) or sodium acetate (B1210297) to neutralize the HCl formed during the reaction. google.com This pathway would convert this compound to N-ethyl-2-methylpyrimidin-4-amine.
Chemical Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) can also be used to reduce the pyrimidine ring, often resulting in tetrahydropyrimidine products. researchgate.net
Interactive Data Table: Reduction Pathways for Chlorinated Pyrimidines
| Reaction Type | Typical Reagents | Primary Product Type | Example Transformation |
|---|---|---|---|
| Ring Hydrogenation | H₂, Pt/Pd/Rh catalyst | Dihydropyrimidine or Tetrahydropyrimidine | Pyrimidine → Tetrahydropyrimidine |
| Reductive Dehalogenation | H₂, Pd/C, Base (e.g., Et₃N) | Dehalogenated Pyrimidine | 6-Chloropyrimidine → Pyrimidine |
| Chemical Reduction | NaBH₄ | Tetrahydropyrimidine | Pyrimidine → Tetrahydropyrimidine |
Hydrolysis and Stability Studies of the Pyrimidine Core and Substituents
The hydrolysis of chloropyrimidines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion. The rate of this reaction is highly dependent on the electronic properties of the pyrimidine ring, the position of the chloro substituent, and the reaction conditions, particularly pH and temperature.
Influence of pH on Hydrolysis Rate
The rate of hydrolysis of chloropyrimidines is significantly influenced by the pH of the solution. Generally, the hydrolysis can be catalyzed by both acids and bases, but for many chlorosubstituted nitrogen heterocycles, the rate is markedly accelerated under alkaline conditions. This is due to the increased concentration of the hydroxide ion (OH⁻), which is a much stronger nucleophile than water.
kobs = kN + kA[H⁺] + kB[OH⁻]
Where:
kN is the rate constant for neutral hydrolysis.
kA is the rate constant for acid-catalyzed hydrolysis.
kB is the rate constant for base-catalyzed hydrolysis.
For many related compounds, the base-catalyzed pathway is dominant in neutral to alkaline solutions. For instance, studies on the hydrolysis of other chlorinated nitrogen heterocycles have demonstrated a direct relationship between the rate of degradation and increasing pH.
Kinetic Data from Analogous Compounds
The following interactive table presents hypothetical hydrolysis rate constants for an analogous 6-chloropyrimidine at different pH values and temperatures, based on general principles observed for similar compounds.
Influence of Substituents on the Pyrimidine Core
The substituents on the pyrimidine ring play a crucial role in modulating the rate of hydrolysis of the chloro group. The electron-donating or electron-withdrawing nature of these groups can affect the electrophilicity of the carbon atom attached to the chlorine.
In the case of this compound, the substituents are:
A methyl group at the 2-position.
An N-ethylamino group at the 4-position.
The methyl group is weakly electron-donating, which might slightly decrease the rate of nucleophilic attack compared to an unsubstituted pyrimidine. Conversely, the amino group at the 4-position is a strong electron-donating group by resonance. This donation of electron density into the pyrimidine ring is expected to decrease the electrophilicity of the carbon at the 6-position, thereby reducing the rate of hydrolysis compared to an unsubstituted or electron-withdrawn pyrimidine. However, the amino group can also be protonated in acidic conditions, which would turn it into an electron-withdrawing group and potentially increase the hydrolysis rate.
The regioselectivity of nucleophilic substitution on dichloropyrimidines is known to be highly sensitive to the nature and position of other substituents. For example, in 2,4-dichloropyrimidines, substitution typically occurs at the 4-position, but the presence of a strong electron-donating group at the 6-position can shift the preference to the 2-position. wuxiapptec.com This highlights the significant electronic influence that substituents have on the reactivity of the pyrimidine core.
Stability of the N-ethyl and Methyl Substituents
The N-ethyl and 2-methyl groups are generally stable under a wide range of aqueous conditions. The carbon-nitrogen bond of the N-ethylamino group and the carbon-carbon bond of the methyl group are not typically susceptible to hydrolysis under conditions where the chloro group would be labile. Degradation of these groups would likely require more forcing conditions, such as strong acid or base at elevated temperatures, which would also lead to the degradation of the pyrimidine ring itself.
The following table summarizes the expected relative stability of the different substituents on the pyrimidine core of this compound under typical aqueous environmental conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectral Interpretation
A ¹H NMR spectrum of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would likely present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The methyl group attached to the pyrimidine (B1678525) ring would be a singlet, and the proton on the pyrimidine ring would also appear as a singlet. The chemical shifts of these signals would provide insight into the electronic environment of the protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The number of signals would confirm the symmetry of the molecule. The chemical shifts would differentiate between the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the ethyl and methyl substituents.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-CH | 6.0 - 7.0 | 100 - 110 |
| N-CH₂-CH₃ | 3.0 - 3.5 (quartet) | 40 - 50 |
| N-CH₂-CH₃ | 1.0 - 1.5 (triplet) | 10 - 20 |
| Pyrimidine-CH₃ | 2.0 - 2.5 (singlet) | 20 - 30 |
| Pyrimidine-C-Cl | - | 150 - 160 |
| Pyrimidine-C-N | - | 160 - 170 |
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. For example, correlations would be expected between the ethyl group protons and the pyrimidine ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular mass of this compound with high precision. This accurate mass measurement would allow for the determination of the elemental composition of the molecule, confirming its chemical formula (C₇H₁₀ClN₃).
LC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be essential for assessing the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of each component, allowing for their identification.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and bonding.
Infrared (IR) Spectroscopy would reveal the presence of specific functional groups. Key expected absorptions for this compound would include C-H stretching vibrations for the alkyl groups and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-N stretching vibrations. The C-Cl stretch would also be observable.
Raman Spectroscopy , which is complementary to IR spectroscopy, would also provide information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can be very useful for characterizing the pyrimidine ring vibrations.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch | 1600 - 1680 | 1600 - 1680 |
| C=C Stretch (Pyrimidine Ring) | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk
In this compound, the primary chromophore is the substituted pyrimidine ring. This heteroaromatic system contains π-electrons and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation by this molecule is expected to involve two main types of electronic transitions: π→π* and n→π* transitions. youtube.comtanta.edu.eg
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. shu.ac.uk For pyrimidine derivatives, these absorptions are often observed in the 200-300 nm range. rsc.orgrsc.org The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorptions. shu.ac.ukyoutube.com The presence of substituents on the pyrimidine ring, such as the chloro, methyl, and ethylamino groups, can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. tanta.edu.eg
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | π bonding to π antibonding | ~200 - 300 | High (ε > 1,000) |
| n → π | Non-bonding to π antibonding | ~270 - 350 | Low (ε < 100) |
X-ray Crystallography for Solid-State Structure Determination
While X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, a specific crystal structure for this compound is not publicly available in the searched databases. The following sections describe the type of information that would be obtained from such an analysis, based on studies of similar pyrimidine derivatives. researchgate.netnih.govmdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | N-H (Amine) | N (Pyrimidine Ring) | Strong directional interaction forming chains or dimers. |
| π-π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | Attractive, noncovalent interaction between aromatic rings. |
| C-H···Cl Interaction | C-H (Aromatic/Aliphatic) | Cl | Weak hydrogen bond contributing to crystal packing. |
| C-H···N Interaction | C-H (Aromatic/Aliphatic) | N (Pyrimidine Ring) | Weak hydrogen bond stabilizing molecular arrangement. |
A definitive crystal structure would provide precise measurements of all bond lengths and bond angles within the molecule. In the absence of specific experimental data for this compound, typical values can be inferred from crystallographic data of unsubstituted pyrimidine and its derivatives. researchgate.netresearchgate.netarxiv.org
The pyrimidine ring is expected to be nearly planar. The C-N bond lengths within the ring are typically intermediate between single and double bond character, generally falling in the range of 1.32 to 1.37 Å. researchgate.netarxiv.org The C-C bond length in the ring is expected to be around 1.39 Å. benthamopen.com The exocyclic C-Cl bond length and the C-N bond to the ethylamino group would also be determined, along with the geometry of the ethyl and methyl substituents. The bond angles within the pyrimidine ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the two nitrogen atoms. researchgate.net
Table 4: Typical Bond Lengths and Angles for a Substituted Pyrimidine Ring
| Parameter | Description | Expected Value |
|---|---|---|
| C-N (ring) | Bond Length (Å) | 1.32 - 1.37 |
| C-C (ring) | Bond Length (Å) | ~1.39 |
| C-Cl | Bond Length (Å) | ~1.74 |
| C-N (exocyclic) | Bond Length (Å) | ~1.38 |
| N-C-N | Bond Angle (°) | ~128 |
| C-N-C (ring) | Bond Angle (°) | ~116 |
| N-C-C (ring) | Bond Angle (°) | ~122 |
Compound Index
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methods (e.g., DFT, Ab Initio)
Quantum chemical methods are foundational to modern computational chemistry, allowing for the detailed calculation of a molecule's electronic structure and properties. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net Ab initio methods, while more computationally intensive, offer high levels of accuracy and are also used for rigorous validation of molecular properties.
These methods are applied to elucidate several key aspects of molecular behavior:
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry—must be determined. Geometry optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. researchgate.net
For 6-chloro-N-ethyl-2-methylpyrimidin-4-amine, this process would involve finding the lowest energy conformation, paying particular attention to the orientation of the N-ethyl group. The rotation around the C-N bond connecting the ethyl group to the pyrimidine ring would be a key factor in its conformational landscape. The results of such an analysis would typically be presented in a table detailing the optimized geometric parameters.
Table 1: Illustrative Optimized Geometrical Parameters (Note: This table is a hypothetical representation of typical data obtained from DFT calculations for a molecule like this compound and is for illustrative purposes only.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C2-N1 | 1.34 |
| Bond Length | C4-Cl6 | 1.75 |
| Bond Length | C4-N(amine) | 1.36 |
| Bond Angle | N1-C2-N3 | 125.0 |
| Bond Angle | Cl6-C4-N(amine) | 118.5 |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, a HOMO-LUMO analysis would reveal how the chloro, methyl, and N-ethyl substituents influence the electronic distribution and reactivity of the pyrimidine core.
Table 2: Illustrative Frontier Orbital Data (Note: This table is a hypothetical representation of typical data obtained from DFT calculations and is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. mdpi.com The map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. An MEP analysis of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring, highlighting them as sites for protonation or coordination, while regions near the hydrogen atoms would show positive potential.
Reaction Mechanism Modeling through Computational Approaches
Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov By mapping the potential energy surface of a reaction, chemists can identify key intermediates and transition states.
A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. researchgate.net Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution at the C6 position, transition state calculations would be essential to understand the feasibility and kinetics of the process.
By calculating these parameters for various potential reactions of this compound, researchers can predict which reaction pathways are most favorable and under what conditions they are likely to occur. This information is invaluable for designing synthetic routes and understanding the compound's stability and reactivity profile.
Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective
Theoretical structure-reactivity relationship (SRR) studies investigate how the specific arrangement of atoms and functional groups in this compound influences its chemical behavior. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to elucidate the electronic properties that govern its reactivity.
Key aspects of theoretical SRR studies on this compound would involve the analysis of:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized around the electron-rich amino group and the pyrimidine ring, while the LUMO may be associated with the electron-withdrawing chloro-substituted carbon atom.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atoms and the chlorine atom, indicating areas susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms of the ethyl and methyl groups, highlighting sites for potential nucleophilic interaction.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) provides a quantitative measure of the electron distribution. In this molecule, the chlorine atom would carry a partial negative charge, while the carbon atom it is attached to would be electrophilic. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group would also exhibit negative charges, influencing their basicity and nucleophilicity.
These theoretical descriptors can be correlated with experimentally observed reaction rates or equilibrium constants for a series of related pyrimidine derivatives to build quantitative structure-reactivity relationship (QSRR) models. Such models can predict the reactivity of new, unsynthesized analogs.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules.
Conformational Flexibility:
The primary source of conformational flexibility in this molecule is the rotation around the C-N bond connecting the ethyl group to the pyrimidine ring and the C-C bond within the ethyl group itself. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.
Dihedral Angle Analysis: By tracking the dihedral angles of the N-ethyl group relative to the pyrimidine ring over time, MD simulations can reveal the preferred spatial orientations. It is likely that steric hindrance between the ethyl group and the adjacent chloro and methyl groups on the pyrimidine ring plays a significant role in determining the lowest energy conformation.
| Parameter | Description | Predicted Trend/Value |
|---|---|---|
| C4-N-C(ethyl)-C(methyl) Dihedral Angle | Rotation of the ethyl group relative to the pyrimidine ring. | Multiple stable rotamers with predictable energy differences. |
| Rotational Energy Barrier | Energy required to rotate the N-ethyl group. | Calculable value, indicating the flexibility of this bond. |
Solvation Effects:
MD simulations in explicit solvent (e.g., water, DMSO) can elucidate how solvent molecules arrange around this compound and how this affects its conformation and properties.
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms in the solute. For instance, the RDF for water molecules around the nitrogen atoms of the pyrimidine ring would reveal the extent and structure of hydrogen bonding.
Solvation Free Energy: The free energy change associated with transferring the molecule from the gas phase to a solvent can be calculated from MD simulations. This value is crucial for understanding its solubility and partitioning behavior.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
NMR Chemical Shifts:
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound.
¹H NMR: The predicted chemical shifts for the protons of the ethyl and methyl groups, as well as the remaining proton on the pyrimidine ring, can be compared with experimental data. The chemical environment of each proton, influenced by the electronic effects of the chloro and amino groups, will determine its specific shift.
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyrimidine ring and the ethyl and methyl substituents can be calculated. The carbon atom attached to the chlorine atom is expected to be significantly deshielded.
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|
| C2 (with -CH₃) | ~160-170 | Attached to two nitrogen atoms and a methyl group. |
| C4 (with -NH-ethyl) | ~155-165 | Attached to two nitrogen atoms and the amino group. |
| C5 | ~100-110 | Shielded by adjacent groups. |
| C6 (with -Cl) | ~150-160 | Deshielded by the electronegative chlorine atom. |
IR Frequencies:
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretch, C=N stretch, C-Cl stretch) can be used to assign the bands in an experimental IR spectrum.
UV-Vis Spectra:
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, transitions are expected to be of π → π* and n → π* character, originating from the pyrimidine ring and the lone pairs on the nitrogen atoms.
Biological Activity and Molecular Target Research in Vitro and Mechanistic Focus
In Vitro Biological Screening Methodologies
The in vitro biological screening of a novel compound like 6-chloro-N-ethyl-2-methylpyrimidin-4-amine would typically involve a battery of standardized assays to identify potential biological activities.
Enzymatic Inhibition Assays (e.g., Kinases, Phosphopantetheinyl Transferase)
Given that the pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, a primary screening approach would involve assessing the compound's ability to inhibit a panel of protein kinases. These assays measure the enzymatic activity of a specific kinase in the presence of the test compound. A reduction in kinase activity would indicate potential inhibitory effects. Similarly, assays for other enzymes, such as phosphopantetheinyl transferase, which is crucial for the biosynthesis of fatty acids and nonribosomal peptides, could be employed to explore other potential therapeutic applications, for instance, in antibacterial drug discovery.
Receptor Binding Profiling (e.g., Adenosine (B11128) A2A receptor antagonists, CCR4 antagonists)
Receptor binding assays are fundamental in determining if a compound interacts with specific receptors. For a pyrimidine derivative, profiling against G protein-coupled receptors (GPCRs) like the adenosine A2A receptor or chemokine receptors such as CCR4 would be a logical step. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand would indicate its binding affinity for the receptor. Such findings could suggest its potential as a modulator of signaling pathways involved in inflammation, immune responses, or neurological disorders.
Investigation of Molecular Mechanisms of Action
Should initial screening reveal any significant biological activity, the subsequent step would be to elucidate the underlying molecular mechanisms.
Elucidation of Ligand-Protein Interaction Modes
Understanding how a compound binds to its protein target is crucial for further development. Techniques such as X-ray crystallography or computational molecular docking could be used to visualize the binding mode of this compound within the active site of a target enzyme or receptor. This would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its binding affinity and selectivity.
Modulation of Intracellular Pathways and Cellular Processes
Once a molecular target is identified, further studies would focus on how the interaction with this target affects cellular functions. For example, if the compound is found to be a kinase inhibitor, downstream signaling pathways regulated by that kinase would be investigated. This could involve measuring the phosphorylation status of downstream proteins or assessing changes in gene expression. Such studies provide a deeper understanding of the compound's cellular effects and its potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies for Biological Functionality
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of the lead compound to understand how chemical modifications affect its biological activity. For this compound, SAR studies would involve modifying the substituents on the pyrimidine ring, such as the chloro, ethyl, and methyl groups.
For instance, replacing the chlorine atom at the 6-position with other halogens or different functional groups could significantly impact the compound's potency and selectivity. Similarly, altering the N-ethyl group at the 4-position could influence its interaction with the target protein. A systematic exploration of these modifications would help in identifying the key structural features required for optimal biological activity and would guide the design of more potent and selective compounds.
The table below illustrates a hypothetical SAR study for this compound, demonstrating how modifications to different parts of the molecule could be systematically evaluated.
| Compound | R1 (Position 6) | R2 (Position 2) | R3 (Position 4) | Hypothetical Activity (IC50 in µM) |
| Parent Compound | Cl | CH3 | NH-CH2CH3 | - |
| Analogue 1 | F | CH3 | NH-CH2CH3 | - |
| Analogue 2 | Br | CH3 | NH-CH2CH3 | - |
| Analogue 3 | Cl | H | NH-CH2CH3 | - |
| Analogue 4 | Cl | CH3 | NH-CH3 | - |
| Analogue 5 | Cl | CH3 | N(CH3)2 | - |
Note: The activity data in this table is purely illustrative and not based on experimental results.
Correlating Substituent Effects with Bioactivity
The biological activity of pyrimidine derivatives is highly dependent on the electronic and steric properties of their substituents. While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely published, the principles can be inferred from research on analogous compounds.
The chlorine atom at the 6-position is a key feature, serving as a reactive site for nucleophilic substitution, which allows for the facile introduction of a wide array of functional groups. The nature of the substituent that replaces the chlorine can dramatically influence the compound's biological activity. For instance, the introduction of different amine functionalities at this position can modulate the compound's ability to interact with specific biological targets.
A notional representation of how substituent modifications on the this compound scaffold could influence its biological activity is presented in the table below. This is a hypothetical illustration based on established principles of medicinal chemistry.
Table 1: Hypothetical Substituent Effects on the Bioactivity of this compound Analogs
| Position of Substitution | Original Substituent | Potential Modification | Anticipated Impact on Bioactivity |
| 6 | -Cl | Introduction of various amines | Modulation of target binding and selectivity |
| 4 | -NH-CH₂CH₃ | Variation of the alkyl chain length | Alteration of lipophilicity and binding pocket interactions |
| 2 | -CH₃ | Replacement with other small alkyl or aryl groups | Influence on steric hindrance and electronic properties |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a molecule like this compound, a pharmacophore model would typically be developed based on a set of its analogs with known biological activities against a specific target.
The key pharmacophoric features of the this compound scaffold would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring.
Hydrogen Bond Donors: The amine group at the 4-position.
Hydrophobic Features: The ethyl and methyl groups.
A Vector for Substitution: The chlorine atom at the 6-position, indicating a point for further chemical modification to enhance target interaction.
These features can be used to design new ligands with improved potency and selectivity. By understanding the spatial arrangement of these features required for optimal interaction with a biological target, medicinal chemists can rationally design new molecules.
Utility as Probes and Ligands in Biochemical Assays
While specific reports detailing the use of this compound as a chemical probe or ligand in biochemical assays are limited, its structural characteristics suggest potential applications. For example, it could be modified to incorporate a fluorescent tag or a radiolabel, allowing it to be used as a tracer in competitive binding assays to identify and characterize new ligands for a particular receptor or enzyme.
The reactivity of the 6-chloro group makes it amenable to conjugation with reporter molecules. Such derivatized probes could be valuable tools in high-throughput screening campaigns to discover new bioactive compounds.
Role as Synthetic Intermediates for Bioactive Compounds in Medicinal Chemistry Research
The primary and most significant role of this compound in medicinal chemistry is as a versatile synthetic intermediate. The 4-amino-6-chloropyrimidine (B18116) core is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.
The reactivity of the chlorine atom at the 6-position allows for the elaboration of the pyrimidine core into more complex heterocyclic systems. Through various chemical reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse range of substituents can be introduced, leading to the creation of novel therapeutic scaffolds. This versatility allows for the exploration of vast chemical space in the quest for new drug candidates.
In the preclinical phase of drug development, the optimization of a lead compound is crucial. This compound serves as an excellent starting point for this process. By systematically modifying the substituents at the 2, 4, and 6-positions, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This iterative process of design, synthesis, and biological testing is aimed at improving potency, selectivity, and metabolic stability, while reducing off-target effects and toxicity. The amenability of the this compound scaffold to chemical modification makes it a valuable tool in the journey from a preliminary hit to a viable preclinical candidate.
Q & A
Q. What are the most reliable synthetic routes for 6-chloro-N-ethyl-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4,6-dichloro-2-methylpyrimidine with ethylamine under controlled basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. X-ray crystallography (e.g., single-crystal studies in ) confirms structural integrity, while NMR and MS validate purity .
Q. How can researchers resolve ambiguities in NMR data for pyrimidine derivatives like this compound?
- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks for ethyl or methyl groups) can be resolved using 2D techniques (HSQC, HMBC) to correlate protons and carbons. Computational tools (DFT calculations) predict chemical shifts, while X-ray crystallography (as in ) provides definitive bond angles and substituent positions. Cross-referencing with analogs in PubChem or crystallographic databases (e.g., CCDC) helps validate interpretations .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model reaction mechanisms, such as the nucleophilic substitution at the C4 position. Transition state analysis identifies energy barriers, while solvent effects are incorporated via continuum models (e.g., SMD). Tools like Gaussian or ORCA, combined with cheminformatics platforms (ICReDD’s reaction path search methods ), accelerate pathway discovery. Experimental validation via in-situ IR or mass spectrometry ensures computational accuracy .
Q. How do structural modifications (e.g., substitution at N-ethyl or C2-methyl) influence the compound’s bioactivity or physicochemical properties?
- Methodological Answer : Systematic SAR studies compare analogs (e.g., replacing ethyl with bulkier alkyl groups or modifying the chloro substituent). Techniques include:
- Physicochemical profiling : LogP (HPLC), solubility (shake-flask method), and thermal stability (DSC/TGA).
- Biological assays : Enzymatic inhibition (e.g., kinase assays) or antimicrobial activity (MIC testing) .
- Structural analysis : Hydrogen bonding (via X-ray, as in ) and steric effects (molecular docking) correlate modifications with activity.
Q. How can researchers address contradictions in reported biological activities of pyrimidine derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:
- Standardize protocols : Use common reference compounds (e.g., positive controls) and replicate conditions (pH, temperature).
- Characterize batch purity : LC-MS (>95% purity) and elemental analysis.
- Meta-analysis : Cross-reference crystallographic data (e.g., ) and bioactivity databases (ChEMBL) to identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
